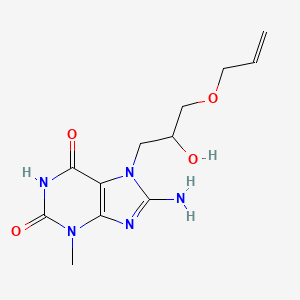

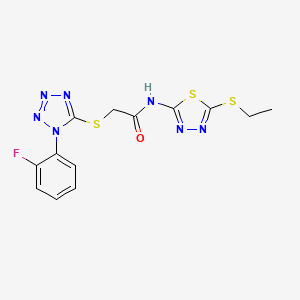

7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as AMPA, is a purine derivative that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Structural Analysis

New [c,d]-Fused Purinediones outline a synthesis method for purinediones derivatives, showcasing a stepwise approach to obtaining structurally complex purine analogs. This study highlights the versatility of purine scaffolds for chemical modifications, providing a foundation for the development of new compounds with potential scientific and therapeutic applications (Ondrej Šimo, A. Rybár, J. Alföldi, 1995).

Biological and Pharmacological Studies

Antiinflammatory Activity of Substituted Pyrimidopurinediones demonstrates the biological activity of purine derivatives, focusing on their anti-inflammatory effects. This study reveals the therapeutic potential of purine-based compounds in treating inflammatory conditions, showcasing the broad applicability of these molecules in medical research (J. Kaminski et al., 1989).

Synthesis and Reactions of 7,8-Dihydro-8-Methylpterin and 9-Methylguanine 7-Oxide explore the synthetic routes and reactivity of specific purine derivatives, providing insights into their chemical behavior and potential for further functionalization. This research contributes to the understanding of purine chemistry and its implications for the synthesis of biologically active compounds (R. Brown et al., 1977).

Mechanism of Action

Target of Action

The compound is a derivative of purine, a type of heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature and are found in many biologically important molecules .

Mode of Action

Purine derivatives often interact with various enzymes and receptors in the body due to their structural similarity to natural purines. For example, many drugs that affect purine receptors have been found to have therapeutic effects in a variety of diseases .

Biochemical Pathways

Purines play crucial roles in a number of biochemical pathways, including DNA and RNA synthesis, energy metabolism (as ATP and GTP), and signal transduction (cAMP and cGMP) among others .

properties

IUPAC Name |

8-amino-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-3-4-21-6-7(18)5-17-8-9(14-11(17)13)16(2)12(20)15-10(8)19/h3,7,18H,1,4-6H2,2H3,(H2,13,14)(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBCFKLIQBXOMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC(COCC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2964138.png)

![1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B2964141.png)

![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid](/img/structure/B2964145.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B2964147.png)

![N-(4-fluorobenzyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2964153.png)